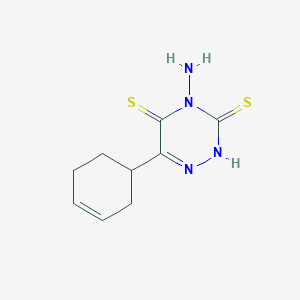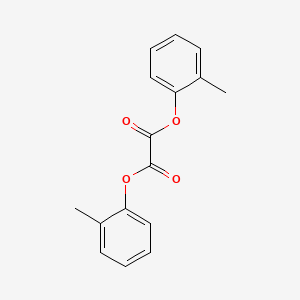![molecular formula C16H12N4O5S B14569966 (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one CAS No. 61333-94-6](/img/structure/B14569966.png)
(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique thiazolidinone structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to yield the desired thiazolidinone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The aromatic nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium catalyst.
Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Amines.
Reduction: Sulfoxides or sulfones.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z)-5-Methyl-3-(2-nitrophenyl)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one: Unique due to its specific substitution pattern and thiazolidinone core.
Thiazolidinones: A class of compounds with similar core structures but different substituents.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity.
Uniqueness
This compound stands out due to its dual nitrophenyl substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
61333-94-6 |
|---|---|
Molecular Formula |
C16H12N4O5S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-methyl-3-(2-nitrophenyl)-2-(2-nitrophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N4O5S/c1-10-15(21)18(13-8-4-5-9-14(13)20(24)25)16(26-10)17-11-6-2-3-7-12(11)19(22)23/h2-10H,1H3 |
InChI Key |
QOFOGZPXHRHTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=NC2=CC=CC=C2[N+](=O)[O-])S1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-Pentan-3-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14569938.png)




